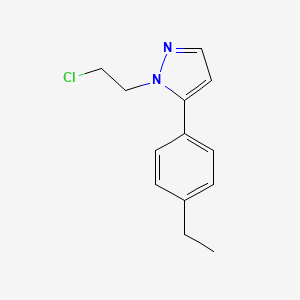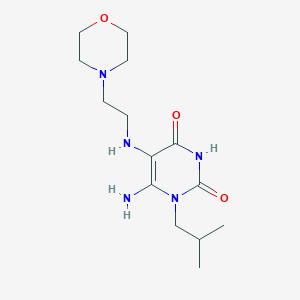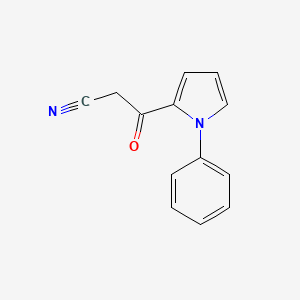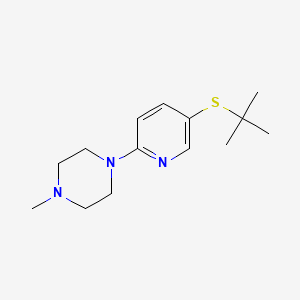
1-(5-(tert-Butylthio)pyridin-2-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butylthio)pyridin-2-yl)-4-methylpiperazine is a chemical compound that features a pyridine ring substituted with a tert-butylthio group at the 5-position and a piperazine ring substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)-4-methylpiperazine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-bromo-2-chloropyridine, undergoes a nucleophilic substitution reaction with tert-butylthiol to form 5-(tert-butylthio)-2-chloropyridine.
Formation of the Piperazine Intermediate: 4-methylpiperazine is synthesized through the reaction of piperazine with methyl iodide.
Coupling Reaction: The final step involves the coupling of 5-(tert-butylthio)-2-chloropyridine with 4-methylpiperazine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)pyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(5-(tert-Butylthio)pyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The tert-butylthio group and the piperazine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline
- 1-(5-(tert-Butylthio)pyridin-2-yl)indoline
- 1-(5-(tert-Butylthio)pyridin-2-yl)azepane
Uniqueness
1-(5-(tert-Butylthio)pyridin-2-yl)-4-methylpiperazine is unique due to the presence of both the tert-butylthio group and the piperazine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H23N3S |
|---|---|
Molecular Weight |
265.42 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanylpyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C14H23N3S/c1-14(2,3)18-12-5-6-13(15-11-12)17-9-7-16(4)8-10-17/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
KBOAQFKEASQVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11792457.png)

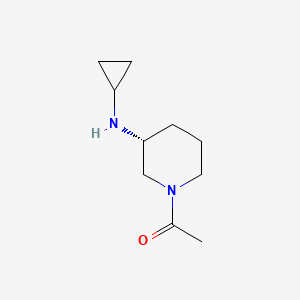
![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)
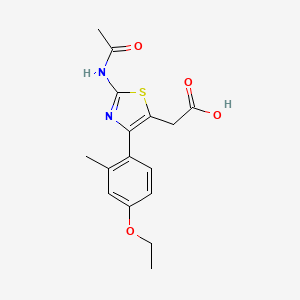


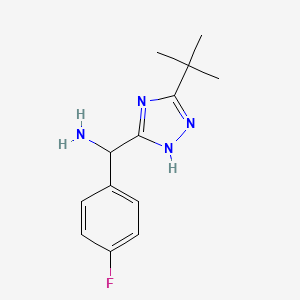
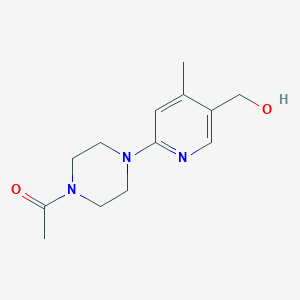
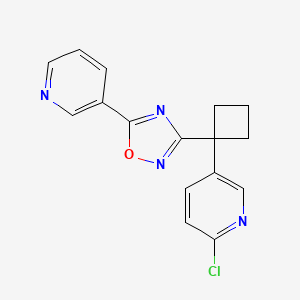
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)
